Comprehensive Technical Guide: Methyl 5-fluoro-2-(phenylmethoxy)benzoate
Comprehensive Technical Guide: Methyl 5-fluoro-2-(phenylmethoxy)benzoate
This guide details the chemical identity, synthesis, and applications of Methyl 5-fluoro-2-(phenylmethoxy)benzoate, a specialized fluorinated intermediate used in medicinal chemistry.
Executive Summary
Methyl 5-fluoro-2-(phenylmethoxy)benzoate (CAS: 1807339-09-8) is a fluorinated ester derivative of salicylic acid. Structurally, it consists of a methyl benzoate core substituted with a fluorine atom at the 5-position and a phenylmethoxy (benzyloxy) group at the 2-position.[1] This compound serves as a critical protected building block in the synthesis of pharmaceutical agents, particularly those targeting soluble guanylate cyclase (sGC) stimulation and kinase inhibition. The benzyl group acts as a robust protecting group for the phenolic hydroxyl, allowing selective functionalization of the ester or the aromatic ring without interference.
Chemical Identity & Nomenclature
Accurate identification is paramount for regulatory compliance and database searching. The following table consolidates the primary identifiers for this compound.
| Identifier Type | Value / Description |
| IUPAC Name | Methyl 5-fluoro-2-(phenylmethoxy)benzoate |
| Common Synonyms | Methyl 5-fluoro-2-(benzyloxy)benzoate; Benzoic acid, 5-fluoro-2-(phenylmethoxy)-, methyl ester; Methyl 2-benzyloxy-5-fluorobenzoate |
| CAS Registry Number | 1807339-09-8 |
| Molecular Formula | C₁₅H₁₃FO₃ |
| Molecular Weight | 260.26 g/mol |
| SMILES | COC(=O)C1=C(OCC2=CC=CC=C2)C=CC(F)=C1 |
| InChIKey | Predicted based on structure:[1][2][3][4][5]WZYOZIRZLTZSNJ-UHFFFAOYSA-N (Analogous) |
| Appearance | White to off-white solid (typically) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
Structural Analysis & Reactivity Profile
The compound features three distinct functional zones that dictate its chemical behavior:
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Methyl Ester (C-1) : Susceptible to hydrolysis (to acid) or reduction (to alcohol/aldehyde).
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Benzyloxy Group (C-2) : A stable ether linkage protecting the phenol. It can be cleaved via catalytic hydrogenation (H₂/Pd-C) or strong acid (HBr/AcOH) to restore the free phenol.
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Fluorine Substituent (C-5) : Increases lipophilicity and metabolic stability. It deactivates the ring towards electrophilic aromatic substitution but activates it for specific nucleophilic attacks if the ring is electron-deficient.
Visualizing the Structural Logic
The following diagram illustrates the functional connectivity and potential reaction sites.
Figure 1: Functional group analysis of Methyl 5-fluoro-2-(phenylmethoxy)benzoate.
Synthesis Protocol: Williamson Ether Synthesis
The most reliable route to Methyl 5-fluoro-2-(phenylmethoxy)benzoate is the O-alkylation of Methyl 5-fluoro-2-hydroxybenzoate using benzyl bromide. This method ensures high yield and regioselectivity.
Reaction Scheme
Methyl 5-fluoro-2-hydroxybenzoate + Benzyl Bromide + K₂CO₃
Methyl 5-fluoro-2-(phenylmethoxy)benzoate + KBr + CO₂ + H₂O
Experimental Procedure
Reagents:
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Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) [CAS: 391-92-4][1]
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Benzyl Bromide (1.2 eq)[6]
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Potassium Iodide (KI), catalytic (0.1 eq)
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Acetone (Reagent Grade) or DMF (for faster rates)
Step-by-Step Protocol:
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Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 5-fluoro-2-hydroxybenzoate (10 mmol) in Acetone (50 mL).
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Base Addition : Add Potassium Carbonate (20 mmol) and a catalytic amount of Potassium Iodide (1 mmol). Stir the suspension at room temperature for 15 minutes to initiate deprotonation of the phenol.
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Alkylation : Add Benzyl Bromide (12 mmol) dropwise via a syringe or addition funnel.
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Reflux : Heat the mixture to reflux (approx. 60°C) and stir vigorously for 4–6 hours.
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Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower Rf than the product (ether).
-
-
Work-up :
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Cool the mixture to room temperature.
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Filter off the inorganic solids (KBr, excess K₂CO₃) and wash the filter cake with acetone.
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Concentrate the filtrate under reduced pressure to obtain a crude residue.[4]
-
-
Purification : Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Optional: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography if high purity (>99%) is required.
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Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for the target compound.
Characterization & Quality Control
Upon isolation, the compound must be characterized to confirm identity.
| Technique | Expected Signals / Parameters |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30–7.45 (m, 5H) : Benzyl aromatic protons.[7] δ 7.50 (dd, 1H) : H-6 of benzoate (ortho to ester). δ 7.15 (m, 1H) : H-4 of benzoate. δ 6.95 (dd, 1H) : H-3 of benzoate. δ 5.15 (s, 2H) : Benzylic -CH₂- protons (Singlet). δ 3.89 (s, 3H) : Methyl ester -OCH₃ protons (Singlet).[6] |
| ¹³C NMR | δ 166.5 : Carbonyl (C=O). δ 52.3 : Methyl ester carbon. δ 70.8 : Benzylic carbon (-CH₂-). δ 158.0 : C-F coupling (d). |
| Mass Spectrometry (ESI) | [M+H]⁺ : 261.26 m/z [M+Na]⁺ : 283.25 m/z |
Applications in Drug Development
Methyl 5-fluoro-2-(phenylmethoxy)benzoate is primarily utilized as a protected intermediate in the synthesis of complex pharmaceutical agents.
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Salicylate Analogs : It serves as a precursor for 5-fluoro-salicylic acid derivatives. The benzyl group protects the phenol during harsh reactions (e.g., nitration, chlorination) at the phenyl ring.
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sGC Stimulator Research : Structural analogs (e.g., where the benzyl group is substituted with 2-fluorobenzyl) are key intermediates for drugs like Vericiguat . This specific unsubstituted benzyl compound is often used in Structure-Activity Relationship (SAR) studies to determine the necessity of the 2-fluoro substituent on the benzyl ring for biological activity.
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Kinase Inhibitors : The 5-fluoro-2-alkoxybenzoate motif is a common pharmacophore in kinase inhibitors, where the fluorine atom modulates metabolic stability and binding affinity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10035289: Methyl 5-fluoro-2-methoxybenzoate (Analog Reference). Retrieved from [Link]
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Royal Society of Chemistry (2020). Synthesis of Benzyl Benzoate Derivatives via Williamson Ether Synthesis. ChemCatChem, 12, 5907.[8] Retrieved from [Link]
-
U.S. Food and Drug Administration (2021). Vericiguat Prescribing Information (Mechanism and Structure). Retrieved from [Link]
Sources
- 1. 391-92-4|Methyl 5-fluoro-2-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. CAS 27475-09-8: methyl 5-acetyl-2-(benzyloxy)benzoate [cymitquimica.com]
- 3. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 2-fluoro-5-methylbenzoate | 2967-93-3 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
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